Bis(2-hydroxyethyl)ammonium sulphamate

Description

Contextualizing Bis(2-hydroxyethyl)ammonium Sulphamate within Ionic Liquid and Aminium Salt Chemistry

This compound is classified as a protic ionic liquid (PIL). Ionic liquids are salts with melting points below 100°C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents. ua.ptnih.gov Protic ionic liquids, specifically, are formed through the transfer of a proton from a Brønsted acid to a Brønsted base. In this case, sulfamic acid donates a proton to the nitrogen atom of diethanolamine (B148213), forming the bis(2-hydroxyethyl)ammonium cation and the sulphamate anion. mdpi.com

This compound is also categorized as an aminium salt, which is a subclass of ammonium (B1175870) salts where the cation is derived from an amine. The presence of hydroxyl groups on the cation and the characteristics of the sulphamate anion contribute to its distinct properties, such as high water solubility and the ability to form extensive hydrogen-bonding networks. These networks play a crucial role in determining its physical state, viscosity, and solvent capabilities. The study of such compounds is vital for expanding the library of ionic liquids and for understanding the structure-property relationships that govern their behavior.

Interdisciplinary Significance of this compound in Contemporary Chemical Science

The unique attributes of this compound and its derivatives have sparked interest across various chemical disciplines. Their potential as "green solvents" is a significant area of exploration due to their low volatility and potential for recyclability. ua.pt In organic synthesis, these ionic liquids can act as both solvents and catalysts, potentially improving reaction rates and selectivity. nih.gov

Identification of Key Research Gaps and Motivations for Investigating this compound

Despite its promising characteristics, research specifically focused on this compound is still in its nascent stages. A significant research gap is the lack of a comprehensive understanding of its fundamental physicochemical properties. While data exists for related compounds, detailed experimental values for the density, viscosity, and thermal stability of pure this compound are not widely reported.

A primary motivation for further investigation is the "designer" nature of ionic liquids. ua.pt By systematically studying the properties of this parent compound, researchers can then strategically modify the cation or anion to tune its characteristics for specific applications. For example, understanding the thermal decomposition pathway of this compound is crucial for its safe and effective use in high-temperature applications.

Moreover, while the synthesis is a straightforward acid-base neutralization, detailed kinetic and thermodynamic studies of this reaction are not extensively documented. mdpi.com Such studies would be valuable for optimizing its production on a larger scale. The exploration of its phase behavior with various solutes and its performance in different chemical processes, from catalysis to separations, remains a fertile area for future research.

Overview of Research Methodologies and Thematic Areas for this compound Studies

The investigation of this compound employs a range of standard chemical characterization techniques. The synthesis is typically achieved through a controlled acid-base reaction between diethanolamine and sulfamic acid. mdpi.com

The structural and chemical identity of the resulting ionic liquid is confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the molecular structure, while Fourier-Transform Infrared (FTIR) spectroscopy helps to identify the functional groups present and to study the hydrogen bonding interactions.

Thermal properties are a critical aspect of ionic liquid research. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the compound's thermal stability, decomposition temperature, and melting point.

For a deeper understanding of its solid-state structure, single-crystal X-ray diffraction is an invaluable tool, providing precise information about bond lengths, bond angles, and the three-dimensional arrangement of the ions in the crystal lattice. mjcce.org.mk The tribological properties of related compounds have been evaluated using scanning electron microscopy (SEM) and energy-dispersive spectroscopy (EDS) to inspect worn surfaces. mdpi.com

| Property | Description |

| Molecular Formula | C4H14N2O5S |

| Molecular Weight | 202.23 g/mol |

| Cation | Bis(2-hydroxyethyl)ammonium |

| Anion | Sulphamate |

| Synthesis Method | Acid-base neutralization of bis(2-hydroxyethyl)amine with sulphamic acid. |

Interactive Data Table: Physicochemical Properties of Related Compounds This table presents data for compounds structurally related to this compound, providing context for its expected properties.

| Compound Name | Molecular Weight ( g/mol ) | Water Solubility | pH (1% solution) | Thermal Stability |

| This compound | ~228.2 (estimated) | High | ~4.5–5.5 | Decomposes >200°C |

| Diethanolamine bisulfate | 229.2 | High | ~2.0–3.0 | Stable to 150°C |

| Ammonium sulfamate (B1201201) | 114.1 | 190 g/100 mL (20°C) | ~4.0–5.0 | Decomposes at 160°C |

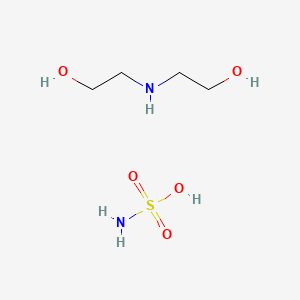

Structure

2D Structure

Properties

CAS No. |

43052-68-2 |

|---|---|

Molecular Formula |

C4H14N2O5S |

Molecular Weight |

202.23 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;sulfamic acid |

InChI |

InChI=1S/C4H11NO2.H3NO3S/c6-3-1-5-2-4-7;1-5(2,3)4/h5-7H,1-4H2;(H3,1,2,3,4) |

InChI Key |

CGVQSPFFDKZASE-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)NCCO.NS(=O)(=O)O |

Related CAS |

43052-68-2 90552-72-0 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparations of Bis 2 Hydroxyethyl Ammonium Sulphamate and Its Analogues

Strategies for Direct Neutralization Synthesis of Bis(2-hydroxyethyl)ammonium Sulphamate

The most direct and common method for the preparation of this compound is the neutralization reaction between diethanolamine (B148213), a secondary amine, and sulfamic acid, a strong inorganic acid. This reaction is an exothermic proton transfer process that yields the desired ammonium (B1175870) salt.

Optimization of Acid-Base Reaction Conditions

The optimization of the reaction conditions is crucial for achieving high yield and purity of this compound. Key parameters that are typically controlled include temperature, reaction time, and the choice of solvent.

A known method for the synthesis involves the direct reaction of diethanolamine with sulfamic acid. In a representative procedure, sulfamic acid is gradually introduced to diethanolamine. The reaction is exothermic, and the temperature can be allowed to rise to between 80°C and 100°C. google.com This elevated temperature facilitates the completion of the neutralization reaction. The resulting product is a viscous solution that, upon cooling, does not tend to crystallize, even at temperatures as low as 10°C. google.com The reaction is typically carried out without a solvent, which simplifies the purification process. For related protic ionic liquids based on diethanolamine and carboxylic acids, the exothermic nature of the reaction is also noted, with the dropwise addition of the acid being a method to control the reaction rate. nih.gov

The synthesis of analogous bis(2-hydroxyethyl)ammonium salts, such as the erucate (B1234575) salt, has been carried out at a constant temperature of 100°C for 24 hours with constant stirring to ensure a complete reaction. mdpi.com This suggests that for the synthesis of the sulphamate salt, maintaining a moderately elevated temperature for a sufficient duration is beneficial for driving the reaction to completion.

Molar Ratio Dependencies in this compound Formation

The stoichiometry of the reactants is a critical factor in the formation of this compound. The reaction involves the protonation of the nitrogen atom of diethanolamine by sulfamic acid.

In a documented preparation, equimolar amounts of diethanolamine and sulfamic acid are used. Specifically, 27.5 kg of diethanolamine is reacted with 27.5 kg of sulfamic acid, which corresponds to a molar ratio that is essentially 1:1, to form the diethanolammonium sulphamate. google.com This equimolar ratio is fundamental to achieving a complete neutralization and forming the desired salt without an excess of either reactant, which would necessitate more complex purification steps. A slight excess of one reactant could be used to ensure the complete conversion of the other, but this would depend on the ease of removal of the excess component. For many protic ionic liquids, a precise 1:1 molar ratio is targeted to ensure the formation of a pure product. mdpi.com The resulting product from the 1:1 reaction of diethanolamine and sulfamic acid is a viscous liquid with a pH of a 1:1 aqueous solution being approximately 6.9, indicating a near-complete neutralization. google.com

Synthesis of Related Bis(2-hydroxyethyl)ammonium Salts for Comparative Analysis

The synthesis of other bis(2-hydroxyethyl)ammonium salts provides a valuable context for understanding the versatility of diethanolamine as a precursor in forming various ionic compounds. These syntheses often employ similar acid-base neutralization strategies or involve alkylation reactions.

Protic Ionic Liquid Synthesis via Brønsted Acid-Base Reactions

A variety of protic ionic liquids can be synthesized by reacting diethanolamine with different Brønsted acids. The choice of the acid determines the anionic component of the salt and, consequently, its physicochemical properties.

For instance, bis(2-hydroxyethyl)ammonium erucate has been synthesized by reacting diethanolamine with erucic acid in a 1:1 molar ratio. mdpi.com The reaction is conducted at 100°C for 24 hours with stirring. mdpi.com Similarly, the reaction of diethanolamine with 2-bromophenol (B46759) in the presence of sodium carbonate in dimethylformamide yields bis(2-hydroxyethyl)ammonium 2-bromophenolate. nih.gov The synthesis of bis(2-hydroxyethyl)ammonium picrate (B76445) has also been reported, which involves the reaction of diethanolamine with picric acid. nih.gov Furthermore, a range of diethanolamine-based protic ionic liquids have been prepared using various carboxylic acids, such as formic acid, acetic acid, and lactic acid, through controlled exothermic neutralization reactions. nih.govresearchgate.net

These examples highlight a general and versatile methodology for the synthesis of bis(2-hydroxyethyl)ammonium salts, as summarized in the table below.

| Anion | Acid Used | Reaction Conditions | Reference |

| Sulphamate | Sulfamic Acid | 80-100°C, neat | google.com |

| Erucate | Erucic Acid | 100°C, 24h, neat | mdpi.com |

| 2-Bromophenolate | 2-Bromophenol | Room temperature, 24h, in DMF with Na₂CO₃ | nih.gov |

| Picrate | Picric Acid | Not specified | nih.gov |

| Acetate (B1210297) | Acetic Acid | Controlled dropwise addition, exothermic | nih.govresearchgate.net |

Alkylation Reactions Involving Bis(2-hydroxyethyl)amine Precursors

Alkylation of diethanolamine provides another route to forming ammonium salts, typically quaternary ammonium salts. This approach involves the reaction of the amine with an alkylating agent, such as an alkyl halide.

For example, the treatment of diethanolamine with alkyl bromides in a methanol-acetonitrile solvent mixture under reflux leads to N-alkylated products. researchgate.net This is in contrast to triethanolamine, where both N- and O-alkylation can occur. researchgate.net The resulting N-alkyldiethanolamines can be further reacted to produce more complex surfactant molecules. The synthesis of N-(n-heptyl)diethanolamine has been achieved through the reaction of enanthaldehyde and diethanolamine using a Raney nickel catalyst. google.com

In a different approach, diethanolamine derivatives can be synthesized by reacting diethanolamine with compounds like bromoacetonitrile (B46782) in the presence of triethylamine. google.com These examples demonstrate that the nitrogen atom in diethanolamine is a nucleophilic center that can readily participate in alkylation reactions to expand the library of related ammonium compounds for various applications.

Purification and Isolation Techniques for Research-Grade this compound

The purification of this compound is essential to obtain a research-grade product, free from unreacted starting materials, by-products, and solvents. The choice of purification method depends on the physical state of the product and the nature of the impurities.

For this compound prepared by direct neutralization without a solvent, the resulting product is a viscous liquid. google.com If the reaction goes to completion with a precise 1:1 molar ratio of reactants, minimal purification may be required. However, to ensure high purity, washing with a suitable solvent can be employed. For a series of 2-hydroxyethylammonium sulfonate-based protic ionic liquids, washing with ethyl acetate and ether has been used to purify the products. frontiersin.org This is followed by drying in a vacuum oven in the presence of a desiccant like P₂O₅ to remove any residual solvent and water. frontiersin.org

In cases where the product is a solid or can be induced to crystallize, recrystallization is a powerful purification technique. For related ammonium salts that are crystalline, such as bis(2-hydroxyethyl)ammonium 2-bromophenolate, crystallization from the reaction mixture can yield a pure product. nih.gov The process generally involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is critical and is determined by the solubility characteristics of the desired compound and the impurities.

For protic ionic liquids in general, which are often viscous liquids, purification can also be achieved by removing volatile impurities under reduced pressure. The synthesized salts are often dried under high vacuum at a moderate temperature (e.g., 50°C) for several hours to remove any traces of water or other volatile components. acs.org

Advanced Structural Elucidation and Supramolecular Architecture of Bis 2 Hydroxyethyl Ammonium Sulphamate

Spectroscopic Characterization of Cationic and Anionic Components

Spectroscopic methods are crucial for confirming the structure and analyzing the functional groups of bis(2-hydroxyethyl)ammonium sulphamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the molecular structure of this compound in detail.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of related bis(2-hydroxyethyl)ammonium salts, characteristic signals corresponding to the different proton environments are observed. researchgate.netresearchgate.netresearchgate.net The protons of the methylene (B1212753) groups (–CH2–) adjacent to the oxygen atom typically appear at a different chemical shift than those adjacent to the nitrogen atom. The hydroxyl (–OH) and ammonium (B1175870) (N⁺–H) protons also show distinct resonances. The integration of these signals can confirm the relative number of protons in each environment. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the cation. chemicalbook.comnih.gov Distinct signals are expected for the two non-equivalent carbon atoms in the 2-hydroxyethyl groups, further confirming the structure of the bis(2-hydroxyethyl)ammonium cation.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy can offer direct insight into the nitrogen environment. It can distinguish between the ammonium nitrogen of the cation and the nitrogen atom of the sulphamate anion, providing definitive evidence for the ionic nature of the compound.

A study on bis(2-hydroxyethylammonium) stearate, a related ionic liquid, utilized ¹H NMR to check for purity and identify any unreacted starting materials. researchgate.net

Table 1: Representative ¹H NMR Data for Related Bis(2-hydroxyethyl)ammonium Cations

| Functional Group | Chemical Shift Range (ppm) |

| HO-CH ₂- | 3.5 - 4.0 |

| -CH ₂-N⁺H₂- | 3.0 - 3.5 |

| H O- | Variable, depends on solvent and concentration |

| -N⁺H ₂- | Variable, depends on solvent and concentration |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific counter-ion.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy techniques like FTIR and Raman are instrumental in identifying the functional groups present in both the cation and the anion of this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound and related compounds displays characteristic absorption bands. researchgate.netmdpi.comresearchgate.net A broad band in the region of 3100–3600 cm⁻¹ is typically observed, which arises from the overlapping stretching vibrations of the O-H groups of the cation and the N-H groups of both the cation and the sulphamate anion. researchgate.net The C-H stretching vibrations of the alkyl chains in the cation appear in the 2700–3000 cm⁻¹ range. researchgate.net Bending vibrations for N-H are also identifiable. mdpi.com For the sulphamate anion, characteristic S-O and S-N stretching vibrations are expected.

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The S-O symmetric stretching mode of the sulphamate anion is typically strong in the Raman spectrum. Studies on related sulfamate-containing compounds have utilized Raman spectroscopy to investigate their vibrational properties. rsc.orgnih.gov

A study of bis(betaine) sulfamate (B1201201) utilized both infrared and Raman spectroscopy to analyze the vibrational modes in relation to its crystal structure. rsc.org

Table 2: Key FTIR Absorption Bands for Bis(2-hydroxyethyl)ammonium Salts

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3600 | Stretching | O-H and N-H |

| 2700 - 3000 | Stretching | C-H |

| 1550 - 1700 | Bending | N-H |

| 1100 - 1350 | Stretching | C-N |

| 1000 - 1100 | Stretching | C-O |

Source: Adapted from studies on related bis(2-hydroxyethyl)ammonium salts. researchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., High-Resolution MS, GC-MS, HPLC-MS/MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of the cationic and anionic components of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the bis(2-hydroxyethyl)ammonium cation (C₄H₁₂NO₂⁺) and the sulphamate anion (H₂NO₃S⁻), confirming their elemental composition.

Tandem Mass Spectrometry (MS/MS): Techniques like HPLC-MS/MS can be used to separate the ionic pair and then fragment the individual ions. nih.gov The fragmentation pattern of the bis(2-hydroxyethyl)ammonium cation would likely involve the loss of water (H₂O) or ethylene (B1197577) oxide (C₂H₄O) from the hydroxyethyl (B10761427) chains. The sulphamate anion might show fragments corresponding to SO₂ or SO₃. Analysis of related compounds like N,N-Bis(2-hydroxyethyl)formamide shows characteristic fragments that help in structural identification. nih.gov The analysis of other bis(2-hydroxyethyl) derivatives by mass spectrometry has also been documented. rsc.orgufz.denist.gov

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Sulphur Environment Characterization

XANES spectroscopy is a specialized technique that can provide detailed information about the local electronic structure and chemical environment of the sulphur atom in the sulphamate anion. By analyzing the energy and shape of the sulphur K-edge absorption spectrum, it is possible to determine the oxidation state of the sulphur (which is +6 in sulphamate) and its coordination environment (tetrahedral coordination to one nitrogen and three oxygen atoms).

Crystallographic Analysis and Crystal Engineering

The three-dimensional arrangement of the bis(2-hydroxyethyl)ammonium and sulphamate ions in the solid state is determined through single-crystal X-ray diffraction. This analysis reveals the crystal system, space group, and unit cell dimensions. The crystal structure of the related compound, bis(2-hydroxyethyl)ammonium picrate (B76445), was found to be monoclinic. nih.gov

A key feature of the crystal structure of this compound is the extensive network of hydrogen bonds. The ammonium group (N⁺–H) and the hydroxyl groups (O–H) of the cation act as hydrogen bond donors, while the oxygen atoms of the sulphamate anion and the hydroxyl groups of the cation act as hydrogen bond acceptors. These N–H···O and O–H···O hydrogen bonds link the cations and anions into a stable, three-dimensional supramolecular architecture. nih.gov

Single Crystal X-ray Diffraction (SXRD) for Unit Cell Determination and Atomic Arrangement

Single Crystal X-ray Diffraction (SXRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. Through the analysis of diffraction patterns produced when a single crystal is irradiated with X-rays, the electron density distribution can be mapped, revealing the positions of individual atoms and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice.

For this compound, SXRD studies have been instrumental in determining its crystal system and unit cell parameters. Research has shown that the salt formed between diethanolamine (B148213) and sulfamic acid crystallizes in the monoclinic space group P21/c. This specific space group indicates a particular set of symmetry elements present within the crystal.

The detailed atomic arrangement reveals the conformation of the bis(2-hydroxyethyl)ammonium cation and the sulphamate anion. In related structures, the diethanolammonium cation often adopts a gauche conformation. The crystal structure is characterized by an extensive three-dimensional network of hydrogen bonds that link the cations and anions, forming a layered structure.

A representative set of crystallographic data for a bis(2-hydroxyethyl)ammonium salt is presented in the table below. While specific data for the sulphamate salt can vary, this provides a typical example of the parameters obtained from an SXRD experiment for a similar compound.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.612(1) |

| b (Å) | 17.159(3) |

| c (Å) | 9.208(2) |

| β (°) | 98.45(3) |

| Volume (ų) | 876.5(3) |

| Z (formula units per unit cell) | 4 |

Note: Data presented is for a representative bis(2-hydroxyethyl)ammonium salt and serves as an illustrative example.

Powder X-ray Diffraction (PXRD) for Crystalline Phase and Purity Assessment

While SXRD provides unparalleled detail for a single crystal, Powder X-ray Diffraction (PXRD) is an essential complementary technique for characterizing bulk crystalline materials. In PXRD, a polycrystalline sample is analyzed, yielding a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. This allows for the confirmation of the identity of the synthesized compound by comparing the experimental pattern to a calculated pattern from SXRD data or a database standard.

Furthermore, PXRD is highly effective for assessing the phase purity of a sample. The presence of sharp, well-defined peaks indicates a highly crystalline material, while the absence of peaks corresponding to starting materials or potential polymorphic impurities confirms the homogeneity of the bulk sample. For organic ammonium sulfamates, PXRD is used to compare isostructural materials and verify the consistency of the crystal structure across a larger sample size.

Analysis of Hydrogen Bonding Networks within the Crystal Lattice (e.g., O–H···O, N–H···O Interactions)

The crystal structure of this compound is extensively stabilized by a complex network of hydrogen bonds. These directional, non-covalent interactions occur between hydrogen bond donors (the ammonium group, N-H, and the hydroxyl groups, O-H, of the cation) and hydrogen bond acceptors (the oxygen atoms of the sulphamate anion and the hydroxyl groups of neighboring cations). The primary interactions observed are of the N–H···O and O–H···O type.

These hydrogen bonds dictate the precise orientation and packing of the ions within the crystal lattice. The ammonium group of the cation typically forms strong hydrogen bonds with the oxygen atoms of the sulphamate anion, while the hydroxyl groups can engage in hydrogen bonding with both the anions and other cations, leading to the formation of an intricate and stable three-dimensional architecture. The geometry of these bonds, including the donor-acceptor distance and the angle, can be precisely determined from SXRD data and provides insight into the strength and nature of these critical interactions.

| Hydrogen Bond Type | Typical Donor-Acceptor Distance (Å) | Description |

| N–H···O | 2.7 - 3.1 | Strong interaction linking the cation's ammonium group to the sulphamate anion's oxygen atoms. |

| O–H···O | 2.6 - 2.9 | Connects the cation's hydroxyl groups to sulphamate anions or other cations, contributing to the extended network. |

Note: The distances are typical ranges observed in similar organic ammonium salts.

Elucidation of Supramolecular Synthons and Motifs (e.g., Graph-Set Descriptors)

The recurring and predictable patterns of hydrogen bonds that assemble molecules into larger, ordered structures are known as supramolecular synthons. The analysis of these synthons is crucial for understanding and predicting the crystal structures of new materials, a field known as crystal engineering.

In this compound and related salts, the interplay of N–H···O and O–H···O interactions gives rise to specific and recognizable motifs. To systematically describe these complex hydrogen-bonding patterns, a powerful tool known as graph-set analysis is employed. This method provides a concise and unambiguous description of the topology of the hydrogen-bonded network by assigning descriptors that denote the number of hydrogen bonds, donors, and acceptors involved in a particular motif (e.g., chains, rings).

For instance, the interaction between the ammonium cation and the sulphamate anion can form a simple R²₂(8) ring motif, where two cations and two anions are linked by hydrogen bonds. More complex patterns involving the hydroxyl groups can lead to the formation of extended chains or layers, which are described by chain (C) or layer (L) graph-set descriptors. The identification of these synthons and their description using graph-set analysis allows for a deeper understanding of the principles governing the self-assembly of these ions in the solid state.

Investigations into Self-Assembly and Aggregation Behavior in Solution and Solid State

The formation of a well-defined crystal structure from individual ions is a process of self-assembly, driven by the minimization of energy through the formation of favorable intermolecular interactions, primarily hydrogen bonds. In the solid state, the aggregation of bis(2-hydroxyethyl)ammonium and sulphamate ions is a direct consequence of the supramolecular synthons they form. The specific hydrogen-bonding patterns dictate whether the ions will assemble into discrete clusters, one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks.

Studies on related bis(2-hydroxyethyl)ammonium salts have shown that the nature of the anion plays a significant role in directing the final supramolecular architecture. By systematically varying the counter-ion, researchers can gain insight into the robustness of certain hydrogen-bonding motifs and how they compete to form the most stable crystal lattice. While solid-state aggregation is readily studied by diffraction methods, understanding the initial stages of self-assembly in solution is more complex. Spectroscopic techniques can provide insights into the pre-organization and aggregation of ions in solution prior to crystallization, which is a critical step in controlling the final solid-state form.

Computational and Theoretical Investigations of Bis 2 Hydroxyethyl Ammonium Sulphamate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed understanding of the geometric and electronic characteristics of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the structure and reactivity of ionic compounds like Bis(2-hydroxyethyl)ammonium sulphamate.

Density Functional Theory (DFT) for Optimized Geometries and Conformational Analysis

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT is widely used for geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, DFT calculations would be crucial in determining the most stable three-dimensional structure of both the cation and the anion, as well as their arrangement in the ionic pair.

The bis(2-hydroxyethyl)ammonium cation possesses considerable conformational flexibility due to the two hydroxyethyl (B10761427) chains attached to the central nitrogen atom. These chains can rotate around the C-C, C-N, and C-O bonds. Conformational analysis using DFT would explore the potential energy surface of the cation to identify its most stable conformers. Studies on similar diethanolammonium salts have shown that the cation can adopt various conformations, often stabilized by intramolecular hydrogen bonds between the ammonium (B1175870) proton and the hydroxyl groups. The relative orientation of the two hydroxyethyl groups (syn or anti) and the gauche or anti relationship between the C-O and C-N bonds are key conformational parameters.

A patent describing the synthesis of diethanolammonium sulphamate notes that it exists as a viscous solution with a pH of 6.9 for a 1:1 aqueous solution, and it does not readily crystallize. google.com This suggests that a multitude of conformations may exist in the liquid state, with strong intermolecular hydrogen bonding contributing to its viscosity.

Table 1: Predicted Conformational Parameters for Bis(2-hydroxyethyl)ammonium Cation

| Parameter | Possible Conformations | Influencing Factors |

| Hydroxyethyl Group Orientation | Syn, Anti | Intramolecular and intermolecular hydrogen bonding |

| C-C Bond Torsion Angle | Gauche, Anti | Steric hindrance, hyperconjugation |

| C-N Bond Torsion Angle | Gauche, Anti | Electrostatic interactions, hydrogen bonding |

| C-O Bond Torsion Angle | Gauche, Anti | Dipole-dipole interactions, hydrogen bonding |

This table is generated based on theoretical principles of conformational analysis and is for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulphamate anion, which is electron-rich. The LUMO is likely to be associated with the bis(2-hydroxyethyl)ammonium cation. The HOMO-LUMO gap would provide insights into the charge transfer interactions that can occur within the ionic pair. While specific values for this compound are not available, studies on related systems can provide an estimate. For instance, DFT studies on other ionic liquids have shown that the HOMO-LUMO gap is a critical parameter in understanding their stability and reactivity.

Table 2: Conceptual Frontier Molecular Orbital Characteristics

| Molecular Orbital | Primary Location | Chemical Implication |

| HOMO | Sulphamate Anion | Electron-donating ability, site of electrophilic attack |

| LUMO | Bis(2-hydroxyethyl)ammonium Cation | Electron-accepting ability, site of nucleophilic attack |

| HOMO-LUMO Gap | Entire Ionic Pair | Indicator of chemical reactivity and stability |

This table is a conceptual representation based on FMO theory.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of negative, positive, and neutral potential. Red colors typically represent regions of high electron density (negative potential), which are prone to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, an MEP map would visually represent the charge distribution of the ionic pair. The sulphamate anion would exhibit a predominantly negative potential, concentrated around the oxygen atoms. The bis(2-hydroxyethyl)ammonium cation would show a positive potential, localized around the ammonium group and the hydrogen atoms of the hydroxyl groups. The MEP map would be invaluable in understanding the intermolecular interactions, particularly the hydrogen bonding network between the cation and anion.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed description of chemical bonding and intermolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying the strength of intermolecular interactions, such as hydrogen bonds, through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

In this compound, NBO analysis would be employed to investigate the hydrogen bonding between the ammonium and hydroxyl groups of the cation (donors) and the oxygen atoms of the sulphamate anion (acceptors). The analysis would provide quantitative information on the stabilization energies associated with these interactions, confirming the presence and strength of the hydrogen bonds that hold the ionic pair together.

Quantitative Structure-Activity Relationships (QSAR) and Prediction of Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. These models are built by finding a correlation between calculated molecular descriptors (such as electronic, steric, and hydrophobic properties) and an observed activity or property.

While no specific QSAR models for this compound are available, its known properties could be used to develop such a model. For example, a US patent mentions its use as a curing accelerator for aminoplast resins. google.com A QSAR study could be designed to correlate the structural and electronic features of various amine salts, including this compound, with their efficiency as curing agents. The descriptors used in such a model could be derived from the computational methods discussed above, such as the HOMO-LUMO gap, MEP-derived charges, and NBO-derived interaction energies. The physical property of pH (6.9 in a 1:1 aqueous solution) could also serve as a descriptor in a QSAR model. google.com

Simulation of Intermolecular Interactions and Hydrogen Bonding

The intermolecular interactions in this compound are dominated by hydrogen bonding. The bis(2-hydroxyethyl)ammonium cation has multiple hydrogen bond donors: the two protons on the ammonium nitrogen and the protons of the two hydroxyl groups. The sulphamate anion has multiple hydrogen bond acceptors in its oxygen atoms.

Simulations, such as molecular dynamics (MD) or Monte Carlo (MC) simulations, coupled with a suitable force field or quantum mechanical methods, can be used to model the complex network of hydrogen bonds in the condensed phase. These simulations can provide insights into the structure and dynamics of the liquid state, explaining properties like the high viscosity mentioned in the patent literature. google.com

Crystal structure analyses of related compounds, such as Bis(2-hydroxyethyl)ammonium 2-bromophenolate, reveal extensive hydrogen bonding networks that form chains and higher-order structures. It is highly probable that this compound would exhibit a similar intricate network of N-H···O and O-H···O hydrogen bonds, which dictates its solid-state structure and influences its physical properties in the liquid state.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Hydrogen Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density to partition a molecule into atomic basins and characterize the chemical bonds between them. This method is particularly adept at describing hydrogen bonds by examining the topological properties of the electron density at the bond critical points (BCPs). Key parameters derived from QTAIM analysis include the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)). These parameters help to distinguish between shared (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions.

Despite the utility of this method for understanding the hydrogen bonding network that is likely present in this compound, involving the ammonium protons, hydroxyl groups, and the sulphamate anion, no specific QTAIM analyses for this compound have been reported in the scientific literature.

Table 1: QTAIM Parameters for Hydrogen Bonds in this compound

| Hydrogen Bond | ρ (au) | ∇²ρ (au) | H(r) (au) |

| Data not available | N/A | N/A | N/A |

(This table is for illustrative purposes; no published data is available for this compound.)

Hirshfeld Surface Analysis for Intermolecular Contacts

For a compound like this compound, this analysis would detail the nature and prevalence of hydrogen bonds and other van der Waals forces, which are crucial for determining its solid-state structure and properties. However, a search of published crystallographic and computational studies indicates that a Hirshfeld surface analysis of this compound has not been performed or reported. While studies on other ammonium salts and compounds with hydroxyl groups frequently use this analysis, specific data for the title compound is absent.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

| Data not available | N/A |

(This table is for illustrative purposes; no published data is available for this compound.)

Theoretical Studies on Reaction Mechanisms and Kinetic Parameters

Theoretical studies are instrumental in modeling the pathways of chemical reactions and predicting their kinetic parameters. Such investigations can provide insights into the stability and reactivity of a compound.

Modeling Electron Transfer Mechanisms

Electron transfer is a fundamental process in many chemical and biological reactions. Computational modeling can elucidate the mechanisms of electron transfer, such as outer-sphere or inner-sphere pathways, and calculate key parameters like the reorganization energy and electronic coupling. For this compound, understanding its propensity to participate in redox reactions would be critical for applications where it might be exposed to oxidizing or reducing agents.

Currently, there are no theoretical studies in the literature that model the electron transfer mechanisms involving this compound.

Prediction of OH Radical Hydrogen Abstraction Rate Constants

The hydroxyl radical (•OH) is a highly reactive species that can initiate degradation of organic molecules through hydrogen abstraction. Theoretical methods can be used to predict the rate constants for such reactions by calculating the activation energies for the abstraction of different hydrogen atoms in the molecule. For this compound, this would involve determining the relative reactivity of the hydrogen atoms on the alkyl chains, the hydroxyl groups, and the ammonium group. This information is valuable for assessing the atmospheric lifetime and environmental fate of the compound.

A review of the relevant literature shows that no studies have been published that theoretically predict the rate constants for hydrogen abstraction from this compound by OH radicals.

Table 3: Predicted Rate Constants for Hydrogen Abstraction by OH Radicals from this compound

| H-atom Site | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| Data not available | N/A |

(This table is for illustrative purposes; no published data is available for this compound.)

Chemical Reactivity and Mechanistic Investigations of Bis 2 Hydroxyethyl Ammonium Sulphamate

Thermal Decomposition Pathways and Stability Studies

The thermal stability of Bis(2-hydroxyethyl)ammonium sulphamate is a critical parameter for its application in various industrial processes, which may occur at elevated temperatures. The decomposition process involves the breakdown of both the cation and the anion, likely in a multi-stage process. While specific experimental data for this compound is not extensively available in peer-reviewed literature, its thermal behavior can be inferred from studies on its constituent components: diethanolamine (B148213) salts and ammonium (B1175870) sulphamate.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to determine the thermal stability, decomposition onset temperature, and different stages of material breakdown.

For this compound, a decomposition onset can be predicted based on the stability of its components. The sulphamate anion, as studied in ammonium sulphamate, begins to decompose at approximately 160°C, with more significant decomposition occurring above 200°C. wikipedia.org The diethanolammonium cation's stability is related to its parent amine, diethanolamine (DEA). Studies on similar alkanolamines like methyldiethanolamine (MDEA) show that thermal degradation is minimal up to 200°C but becomes significant at higher temperatures. researchgate.net

Therefore, it is anticipated that the TGA curve for this compound would show an initial weight loss beginning around 160°C, corresponding to the decomposition of the sulphamate anion. A second, more substantial weight loss would likely occur at temperatures exceeding 200°C, attributable to the degradation of the bis(2-hydroxyethyl)ammonium cation. DSC analysis would be expected to show endothermic or exothermic peaks corresponding to these decomposition events.

Table 1: Inferred Thermal Decomposition Stages of this compound This table is based on data from related compounds and represents an inferred profile.

| Decomposition Stage | Approximate Temperature Range (°C) | Associated Ion | Probable Event |

|---|---|---|---|

| Stage 1 | 160 - 200 | Sulphamate Anion | Initial decomposition |

| Stage 2 | > 200 | Bis(2-hydroxyethyl)ammonium Cation | Degradation of the organic cation |

Identification of Gaseous and Solid Decomposition Products

The decomposition of this compound is expected to yield a mixture of gaseous and solid products originating from both the anion and cation.

The thermal decomposition of the sulphamate anion, based on studies of ammonium sulphamate, produces gaseous products including sulfur dioxide (SO₂), sulfur trioxide (SO₃), nitrogen (N₂), and water (H₂O). nih.gov The degradation of the bis(2-hydroxyethyl)ammonium cation at higher temperatures would likely lead to the formation of volatile amine fragments and ammonia (B1221849) (NH₃). The breakdown of the hydroxyethyl (B10761427) groups could also produce compounds such as acetaldehyde (B116499) and other smaller organic molecules. The formation of non-volatile, complex polymeric materials or heat-stable salts (HSS) as solid residues is also a possibility, a phenomenon observed in the degradation of alkanolamines like MDEA. journalcra.comresearchgate.net

Table 2: Predicted Decomposition Products This table is a prediction based on the known decomposition products of the constituent ions.

| Originating Ion | Predicted Gaseous Products | Predicted Solid/Liquid Residue |

|---|---|---|

| Sulphamate | Sulfur dioxide (SO₂), Sulfur trioxide (SO₃), Nitrogen (N₂), Water (H₂O) | Potentially inorganic sulfates |

| Bis(2-hydroxyethyl)ammonium | Ammonia (NH₃), Diethanolamine, Smaller volatile amines | Complex polymeric materials, Heat-Stable Salts (HSS) |

Spectroscopic Monitoring of Thermolysis Reactions (e.g., ¹H NMR)

While specific studies on this compound are not available, ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy would be a powerful tool for monitoring its thermolysis in real-time or by analyzing samples heated for specific durations.

A typical ¹H NMR spectrum of the un-degraded compound would show characteristic signals for the protons on the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms of the bis(2-hydroxyethyl)ammonium cation. As the compound is heated, the intensity of these signals would decrease. Concurrently, new peaks corresponding to the protons of degradation products would appear in the spectrum. For instance, the formation of smaller amines or aldehydes would generate new, distinct NMR signals. By integrating these peaks over time, the kinetics of the degradation of the parent compound and the formation of its byproducts could be determined.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a theoretical approach to understanding decomposition pathways where experimental data is scarce. Such methods can be used to model the this compound molecule and calculate bond dissociation energies.

A computational study could identify the weakest bonds in both the cation and anion, predicting the initial steps of decomposition. For the cation, this would likely be the C-N or C-O bonds. For the sulphamate anion, the S-N bond would be of key interest. By mapping the potential energy surface for various reaction coordinates, researchers can propose the most energetically favorable decomposition mechanisms, identify transition states, and predict the resulting products. This theoretical insight would complement and guide potential future experimental investigations into the thermolysis of this compound.

Absorption and Capture Mechanisms

Amine-based ionic liquids are of interest for the capture of acidic gases like sulfur dioxide (SO₂). The reactivity of this compound towards SO₂ is primarily determined by the basicity of the diethanolamine component of the cation.

The absorption of SO₂ by this compound is expected to occur via a chemical absorption mechanism. The compound exists in equilibrium with its constituent acid (sulfamic acid) and base (diethanolamine). The free diethanolamine, a secondary amine, can readily react with SO₂.

The likely mechanism involves the reaction of the basic nitrogen atom of diethanolamine with an acidic SO₂ molecule. In the presence of water, SO₂ forms sulfurous acid (H₂SO₃), which then dissociates into bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻) ions. The diethanolamine acts as a base to neutralize these acidic species, forming a stable salt and driving the absorption equilibrium forward.

The absorption capacity would be theoretically limited by the stoichiometry of this reaction, approaching a 1:1 molar ratio of amine to SO₂ under optimal conditions. The rate of absorption would be influenced by factors such as temperature, SO₂ partial pressure, and the viscosity of the ionic liquid. While specific kinetic data for this compound is not available, studies on other alkanolamines show that such reactions are generally fast. researchgate.net The sulphamate anion itself is not expected to play a direct role in the chemical absorption of SO₂.

Advanced Materials Science Applications of Bis 2 Hydroxyethyl Ammonium Sulphamate Research Oriented

Exploration as a Protic Ionic Liquid (PIL)

Bis(2-hydroxyethyl)ammonium sulphamate is classified as a Protic Ionic Liquid (PIL), a class of salts formed through the proton transfer from a Brønsted acid (sulfamic acid) to a Brønsted base (diethanolamine). These materials are of significant research interest due to their unique properties, including low vapor pressure, tunable solvency, and potential applications in catalysis and synthesis.

Investigation of Ion-Ion and Ion-Solvent Interactions in Solution

The behavior of this compound in solution is governed by a complex interplay of intermolecular forces. As with many PILs, the proton transfer from the acid to the base may be incomplete, resulting in an equilibrium mixture of the desired ions (bis(2-hydroxyethyl)ammonium cation and sulphamate anion) and the parent neutral species. nih.gov This degree of ionicity is a critical factor influencing the material's bulk properties.

The physicochemical properties of PILs, such as density, viscosity, and electrical conductivity, are tightly linked to the structure and interactions between their constituent cations and anions. nih.gov The presence of hydroxyl (-OH) groups on the bis(2-hydroxyethyl)ammonium cation allows for extensive hydrogen bonding, both with the sulphamate anion (ion-ion) and with solvent molecules (ion-solvent), if present. This characteristic is crucial, as the anion is known to play a key role in processes like the dissolution of biopolymers, with the cation effect being secondary. nih.gov The ability of related bis(2-hydroxyethyl)ammonium salts to form aqueous two-phase systems further highlights the importance of these molecular interactions in determining the phase behavior of the liquid. aidic.it

Studies on Thermodynamic Properties in Aqueous Solutions

The thermodynamic properties of this compound in aqueous solutions are fundamental to understanding its behavior and optimizing its use in various applications. Key properties investigated for related PILs include density (ρ), viscosity (η), and electrical conductivity (σ), typically measured across a range of temperatures. nih.gov

Another critical parameter is the dissociation constant (pKa) of the precursor acid and base, which provides insight into the extent of proton transfer and the resulting ionicity of the PIL. nih.gov For instance, the sulphamate anion's parent acid (sulfamic acid) has a pKa of approximately 1.0, indicating a strong tendency to donate its proton.

Table 1: Investigated Thermodynamic and Physicochemical Properties of Protic Ionic Liquids

| Property | Symbol/Unit | Significance |

|---|---|---|

| Density | ρ (g/cm³) | Provides information on molecular packing and the influence of temperature on free volume. nih.gov |

| Viscosity | η (mPa·s) | Reflects the strength of intermolecular forces and resistance to flow; highly dependent on hydrogen bonding. nih.gov |

| Electrical Conductivity | σ (S/m) | Indicates the mobility and concentration of charge-carrying ions in the liquid. nih.gov |

Potential in Hydrodeoxygenation Reactions

Protic ionic liquids containing hydroxyl groups are being explored for their potential in catalytic reactions, particularly in the upgrading of biomass. One such application is hydrodeoxygenation (HDO), a process used to remove oxygen from bio-oils to produce higher-quality fuels.

In studies involving structurally similar 2-hydroxyethylammonium sulfonate-based PILs, their catalytic activity for the deoxidation of model compounds like cyclohexanol (B46403) has been demonstrated. nih.gov These reactions are typically carried out in a high-pressure autoclave under a hydrogen atmosphere. nih.gov The conversion rate of the starting material and the selectivity towards the desired deoxygenated product are key metrics for evaluating the PIL's effectiveness as a catalyst or reaction medium. nih.gov The presence of the PIL can facilitate the reaction, potentially leading to more efficient and selective conversion pathways.

Table 2: Typical Experimental Conditions for Hydrodeoxygenation using PILs

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Reactor | Autoclave with Teflon® cell | To contain the reaction under high pressure and temperature. nih.gov |

| Reactants | Cyclohexanol (model compound), Ionic Liquid | To test the catalytic activity of the PIL. nih.gov |

| Atmosphere | High-purity hydrogen (H₂) | Provides the hydrogen necessary for the deoxygenation reaction. nih.gov |

| Pressure | 4 MPa | To ensure sufficient hydrogen concentration in the liquid phase. nih.gov |

| Temperature | 120°C | To provide the activation energy for the reaction. nih.gov |

Non-Linear Optical (NLO) Properties of Crystalline Forms

Certain organic crystalline materials can exhibit significant non-linear optical (NLO) properties, making them valuable for applications in photonics and laser technology, such as frequency conversion. The NLO response of a material is highly dependent on its crystal structure; specifically, for second-order effects like second harmonic generation, the crystal must be non-centrosymmetric.

Crystal Growth and Optimization for NLO Applications

The development of this compound for NLO applications begins with the growth of large, high-quality single crystals. A common and effective method for growing crystals of similar organic salts, such as Bis(2-hydroxyethyl)ammonium picrate (B76445), is the slow evaporation technique. nih.gov

This process typically involves:

Preparing a saturated solution by dissolving equimolar amounts of the precursor acid (sulfamic acid) and base (diethanolamine) in a suitable solvent, such as ethanol. nih.gov

Stirring the mixture to ensure a homogeneous solution. nih.gov

Filtering the solution and allowing the solvent to evaporate slowly at a constant temperature (e.g., 303 K). nih.gov

Over a period of days, crystals form and can be harvested for analysis. nih.gov Optimization of this process involves varying the solvent, temperature, and evaporation rate to maximize crystal size and quality while ensuring the formation of a non-centrosymmetric crystal lattice, which is essential for NLO activity. nih.govresearchgate.net

Second Harmonic Generation (SHG) Efficiency Measurements

Second Harmonic Generation (SHG) is a critical NLO phenomenon where a material converts two photons of a specific frequency into a single photon with twice the frequency (and half the wavelength). The efficiency of this conversion is a primary figure of merit for NLO crystals.

The SHG efficiency of a powdered sample of this compound can be initially evaluated using the Kurtz-Perry powder technique. researchgate.net This method provides a rapid assessment of the material's potential by comparing its SHG output to that of a standard reference material like potassium dihydrogen phosphate (B84403) (KDP). For a material to be promising for practical applications, it needs to exhibit a high conversion efficiency. baesystems.com Research in advanced materials has led to ultrahigh efficiencies in specialized structures, such as nanophotonic waveguides achieving up to 2600%/W-cm², which sets a high benchmark for new materials. arxiv.orgmdpi.com

Table 3: Comparison of Second Harmonic Generation (SHG) Efficiencies

| Material System | Reported Normalized Efficiency | Significance |

|---|---|---|

| This compound | (To be determined experimentally) | Potential new organic NLO material. |

| Potassium Dihydrogen Phosphate (KDP) | (Reference Standard) | A widely used inorganic NLO crystal for comparison. researchgate.net |

| Nanophotonic PPLN Waveguide | 2600%/W-cm² | Demonstrates the upper limit of efficiency in highly engineered structures. arxiv.org |

Research on Specified Properties of this compound Not Found in Publicly Available Literature

A thorough review of scientific databases and publicly available literature reveals a lack of specific research data for the compound This compound corresponding to the detailed outline provided. While the requested topics—such as third-order nonlinear optical (NLO) analysis and tribological performance—are established areas of materials science research, studies focusing specifically on this compound in these contexts could not be located.

The provided research outline includes highly specific subsections:

Tribological Performance as a Lubricant or Lubricant Additive

Mechanisms of Lubrication and Film Formation

Searches for peer-reviewed articles and conference proceedings covering these analyses for this compound did not yield specific results.

It is noteworthy that research on these advanced properties has been conducted on chemically related compounds. For instance, studies are available on the nonlinear optical properties of other sulphamate salts, such as sodium sulphamate, which have been analyzed using techniques like Z-scan. worldscientific.com Similarly, the tribological performance of other bis(2-hydroxyethyl)ammonium salts, with different anions like erucate (B1234575) or oleate, has been investigated for their potential as lubricant additives. These studies often detail friction characteristics and lubrication mechanisms. However, in strict adherence to the directive to focus solely on this compound, the findings from these related but distinct chemical entities cannot be presented.

Furthermore, a discrepancy was identified concerning the CAS (Chemical Abstracts Service) number associated with this compound in some sources, complicating targeted data retrieval.

Consequently, without specific published data on the NLO and tribological performance of this compound, it is not possible to generate a scientifically accurate article that adheres to the provided structure and constraints.

Role in Polymer Science and Functional Materials

This compound is an ionic compound with intriguing structural features that suggest its potential for advanced applications in polymer science. The molecule combines a di-functional hydroxyl cation with a sulphamate anion, opening avenues for its use as a monomer, a polymer modifier, and a component in stimuli-responsive systems. Its capacity for extensive hydrogen bonding further enhances its appeal for creating highly structured and functional materials.

Exploration as a Monomer or Precursor for Polymer Synthesis

The cationic component of this compound, the bis(2-hydroxyethyl)ammonium ion, possesses two primary hydroxyl (-OH) groups. This structure is analogous to common diols (also known as glycols), which are fundamental building blocks in polymer chemistry. wikipedia.org Diols are extensively used as co-monomers in polycondensation reactions to synthesize a wide range of polymers, including polyesters and polyurethanes. wikipedia.orgmdpi.com

Theoretically, the diol functionality of the bis(2-hydroxyethyl)ammonium cation allows it to be incorporated into polymer backbones. For instance, it could react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The key distinction from conventional diols is its inherent ionic charge. The presence of the ammonium (B1175870) center and its sulphamate counter-ion would classify it as a "functional monomer," leading to the synthesis of an ionene or a polyester/polyurethane with cationic charges integrated directly into the main chain.

The synthesis process would require careful optimization. Standard thermal polycondensation often involves high temperatures and vacuum to remove byproducts like water, which could be complicated by the thermal stability and ionic nature of the salt. mdpi.com Enzymatic synthesis at milder conditions, which has been successfully applied to other functional aromatic and aliphatic diols, could present a viable alternative for polymerization. york.ac.uk The synthesis of related functional ionic liquids with diol structures has been demonstrated, indicating the chemical accessibility of such monomers. researchgate.net The resulting ionic polymers would be expected to have unique solution behaviors and solid-state properties compared to their non-ionic analogues.

Modification of Polymer Properties through Incorporation of Bis(2-hydroxyethyl)ammonium Moieties

Incorporating this compound moieties into a polymer matrix, either as a monomer or as an additive, could significantly modify the material's properties. The introduction of these ionic and hydroxyl-rich groups can be a deliberate strategy to impart specific functionalities. Polymers containing quaternary ammonium salts (QAS) are well-studied for a range of applications. nih.govmdpi.com

Key potential modifications include:

Enhanced Hydrophilicity and Water Uptake: The ionic nature of the ammonium sulphamate pair and the presence of hydroxyl groups would increase the polymer's affinity for water, enhancing wettability and swelling capacity.

Antistatic Properties: The presence of mobile or fixed ionic charges is a common strategy for creating materials that can dissipate static electricity, a valuable property for electronics packaging and synthetic textiles.

Improved Dyeability: The cationic ammonium sites can serve as anchoring points for anionic dyes, potentially improving the color fastness and intensity of dyed polymeric fibers.

Antimicrobial Activity: Polymers containing covalently bound or electrostatically associated quaternary ammonium compounds are known to exhibit potent, long-lasting antimicrobial activity by disrupting bacterial cell membranes. mdpi.comrsc.org This suggests that materials incorporating this moiety could be developed for biomedical devices or hygienic surfaces.

Altered Thermal and Mechanical Properties: The strong ionic interactions and hydrogen bonding potential (discussed in 6.4.4) would act as non-covalent crosslinks, potentially increasing the glass transition temperature (Tg), improving tensile strength, and altering the viscoelastic properties of the host polymer.

The table below summarizes the projected impact of incorporating this moiety on polymer characteristics.

| Property | Projected Effect | Rationale |

| Hydrophilicity | Increase | Introduction of ionic ammonium and sulphamate groups, and polar hydroxyl groups. |

| Antistatic Nature | Increase | Presence of ionic charges allows for dissipation of static electricity. |

| Dye Affinity | Increase | Cationic sites act as binding points for anionic dyes. |

| Antimicrobial Efficacy | Potential Increase | Quaternary ammonium moieties are known to have biocidal properties. mdpi.comrsc.org |

| Glass Transition (Tg) | Potential Increase | Ionic crosslinking and hydrogen bonding restrict polymer chain mobility. |

| Mechanical Strength | Potential Increase | Strong intermolecular forces can enhance toughness and tensile strength. |

Investigation of pH-Sensitive Hydrogel Systems

Stimuli-responsive or "smart" hydrogels that undergo volume changes in response to environmental triggers are a major focus of materials research. conicet.gov.ar Polymers that respond to pH are particularly valuable for applications like drug delivery, as they can be designed to release a therapeutic payload in specific physiological environments, such as the acidic milieu of a tumor or different segments of the gastrointestinal tract. mdpi.comnih.gov

The mechanism of pH-responsive polymers typically relies on the presence of ionizable pendant groups. mdpi.com The bis(2-hydroxyethyl)ammonium cation is the conjugate acid of a weak base, diethanolamine (B148213). In a hydrogel network, this ammonium group could participate in a protonation-deprotonation equilibrium depending on the ambient pH.

At lower pH (acidic conditions): The equilibrium would favor the protonated, cationic ammonium form (R-NH₂⁺-R').

At higher pH (alkaline conditions): The group would deprotonate to form a neutral tertiary amine (R-N-R').

This change in ionization state within a polymer network would have significant consequences. In a hydrogel containing these moieties, an increase in pH would lead to the loss of positive charges. This would decrease the internal electrostatic repulsion between polymer chains and reduce the osmotic pressure driving water into the network, causing the hydrogel to shrink or collapse. Conversely, a decrease in pH would increase protonation and charge density, leading to greater electrostatic repulsion and swelling of the hydrogel. This reversible swelling-deswelling behavior is the hallmark of a pH-sensitive system. While specific research on hydrogels from this compound is not prominent, the principle is well-established for other cationic polymers containing amine groups. conicet.gov.arrsc.org

Influence on Polymer Network Formation and Hydrogen Bonding in Polymer Systems

Hydrogen bonding is a powerful, directional, non-covalent interaction that plays a critical role in determining the structure and properties of materials, from proteins to high-performance polymers. nih.govacs.org The structure of this compound is exceptionally rich in hydrogen bonding motifs.

The bis(2-hydroxyethyl)ammonium cation offers three hydrogen bond donor sites: the proton on the ammonium nitrogen (N⁺-H) and the protons on the two hydroxyl groups (O-H). The sulphamate anion (NH₂SO₃⁻) contains multiple hydrogen bond acceptor sites: the three oxygen atoms and, potentially, the nitrogen atom.

This extensive donor-acceptor capacity would lead to the formation of complex and robust hydrogen-bonded networks. In crystal structures of related ammonium salts, these interactions are shown to organize molecules into highly ordered two- or three-dimensional polymeric structures. nih.govnih.govqut.edu.au For example, the crystal structure of bis(2-hydroxyethyl)ammonium picrate reveals a three-dimensional network stabilized by numerous O-H···O and N-H···O hydrogen bonds. nih.gov The intrinsic chemical properties of the ammonium ion (NH₄⁺) and its derivatives are known to promote the formation of hydrogen bonds that critically influence transfer and storage processes in materials. nih.gov

When incorporated into a polymer, these moieties would introduce a high density of hydrogen bonding sites. These interactions would function as strong, thermally reversible physical crosslinks, profoundly influencing the material's properties:

In Thermoplastics: They would enhance mechanical strength and raise the service temperature by restricting chain slippage.

In Hydrogels: They would contribute significantly to the structural integrity of the swollen network, controlling the diffusion of water and solutes and enhancing the gel's mechanical robustness.

In Blends: They could be used to promote miscibility and interfacial adhesion between different polymer phases.

The charge-assisted nature of these hydrogen bonds (i.e., bonds involving charged donors like N⁺-H and acceptors) are particularly strong and can dominate the intermolecular forces within a material, making them a key tool for designing functional materials. mdpi.commdpi.com

| Functional Group | H-Bonding Role | Number of Sites |

| Ammonium (N⁺-H) | Donor | 1 |

| Hydroxyl (O-H) | Donor | 2 |

| Sulphamate (S=O) | Acceptor | 3 |

| Sulphamate (N-H) | Donor | 2 |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

Direct academic contributions focusing exclusively on Bis(2-hydroxyethyl)ammonium sulphamate are not extensively documented in publicly available research. However, significant insights can be gleaned from studies on related compounds.

The Bis(2-hydroxyethyl)ammonium cation is a component of various protic ionic liquids (PILs), where it is often paired with carboxylate anions like erucate (B1234575), butyrate, and oleate. researchgate.netmdpi.com Research has highlighted the role of this cation in creating environmentally friendly lubricants and solvents. For instance, Bis(2-hydroxyethyl)ammonium erucate has been synthesized and shown to possess excellent lubricity, both as a neat lubricant and as an additive in water-based fluids. mdpi.com The synthesis of such compounds is typically a straightforward acid-base neutralization reaction. mdpi.com Spectroscopic characterization using techniques like ¹H NMR and FTIR is standard in these studies to confirm the structure of the ionic liquids. researchgate.netmdpi.com

The sulphamate anion is well-known for its use in the form of ammonium (B1175870) sulphamate, a broad-spectrum herbicide effective against tough, woody weeds. wikipedia.orgorst.edu It is also recognized for its applications as a flame retardant and a compost accelerator. wikipedia.orghasinotech.com In the realm of medicinal chemistry, sulfamate (B1201201) derivatives are explored for various therapeutic applications, including as steroid sulfatase inhibitors. nih.gov The salt formed from ammonia (B1221849) and sulfamic acid, ammonium sulphamate, is a white, water-soluble crystalline solid. bionity.com

By inference, this compound would be a protic ionic liquid. The properties of this compound would be influenced by the characteristics of both its cation and anion. The presence of the Bis(2-hydroxyethyl)ammonium cation suggests potential for applications in lubrication and as a solvent, while the sulphamate anion could impart herbicidal or flame-retardant properties.

Identification of Promising Avenues for Future Research

The lack of dedicated research on this compound presents a rich landscape for future investigation. Key avenues for exploration include:

Synthesis and Characterization: A foundational study would involve the optimized synthesis of high-purity this compound and its thorough characterization using modern analytical techniques, including NMR, FTIR, and thermal analysis (TGA/DSC).

Physicochemical Properties: A comprehensive evaluation of its physical and chemical properties, such as its melting point, viscosity, density, solubility in various solvents, and thermal stability, is crucial. researchgate.net

"Green" Solvent Applications: Investigating its potential as a green solvent for various chemical reactions and processes, particularly in the dissolution and processing of biomass, is a promising area, given the known capabilities of related ionic liquids. acs.org

Tribological Performance: Following the research on other Bis(2-hydroxyethyl)ammonium salts, its performance as a lubricant or lubricant additive should be systematically studied. mdpi.com

Herbicidal and Flame-Retardant Efficacy: A significant research direction would be to determine if the herbicidal and flame-retardant properties of the sulphamate anion are retained or even enhanced in this ionic liquid formulation.

Biocompatibility and Toxicity: To align with the principles of sustainable chemistry, a thorough toxicological and ecotoxicological assessment is necessary to understand its environmental impact and potential for biodegradable applications. scirp.org

Methodological Advancements and Emerging Techniques for this compound Studies

Future studies on this compound would benefit from the application of advanced analytical and computational methods currently employed in ionic liquid research.

Advanced Spectroscopic and Chromatographic Techniques: Beyond basic characterization, techniques like high-resolution mass spectrometry and advanced chromatographic methods can provide deeper insights into its purity and degradation pathways. nih.gov The use of ionic liquids as stationary phases in gas chromatography is also an area of growing interest. bohrium.com

Microextraction Techniques: Emerging sample preparation techniques based on ionic liquids, such as dispersive liquid-liquid microextraction (DLLME) and single-drop microextraction (SDME), could be adapted for the analysis of trace contaminants in or with this compound. acs.orgresearchgate.net These methods are considered greener alternatives to traditional extraction techniques. mdpi.com

Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to predict the compound's molecular geometry, intermolecular interactions, and physicochemical properties, thus guiding experimental work. researchgate.net

Impedance Spectroscopy: This technique shows potential for the "fingerprinting" of aqueous salt solutions and could be a low-cost method for characterizing and quantifying this compound in various matrices. mdpi.com

Broader Implications for Sustainable Chemistry and Advanced Materials Development

The study of this compound has the potential to contribute significantly to the fields of sustainable chemistry and advanced materials.

"Designer" Solvents and Lubricants: As an ionic liquid, it can be considered a "designer" solvent, with properties that can be tuned by modifying the cation or anion. bohrium.com Its synthesis from potentially bio-based precursors could align with the principles of green chemistry.

Multifunctional Materials: The combination of a functional cation and a functional anion in a single compound opens the door to creating materials with multiple properties. For example, this compound could potentially be a flame-retardant lubricant or a herbicidal solvent.

Contribution to a Circular Economy: The Bis(2-hydroxyethyl)ammonium cation can be derived from Bis(2-hydroxyethyl) terephthalate (BHET), a product of PET plastic recycling. researchgate.netresearchgate.net This linkage provides a pathway to upcycle plastic waste into valuable chemicals, contributing to a more circular economy.

Development of Safer Herbicides: If the compound demonstrates effective herbicidal properties with a favorable toxicological profile, it could lead to the development of safer and more environmentally benign weed control agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.